4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine
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Overview
Description
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of an imidazole ring, an azetidine ring, and a pyridine ring with a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Azetidine Ring Formation: The azetidine ring is often formed via the cyclization of appropriate precursors under basic conditions.
Coupling Reactions: The imidazole and azetidine rings are then coupled with a pyridine derivative that contains a trifluoromethyl group. This step usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the azetidine and pyridine rings can interact with various biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-bromopyridine: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)12-5-11(1-2-18-12)20-7-10(8-20)6-19-4-3-17-9-19/h1-5,9-10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERIBVRDALGKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=C2)C(F)(F)F)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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